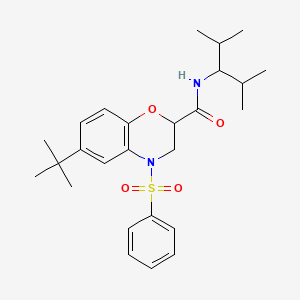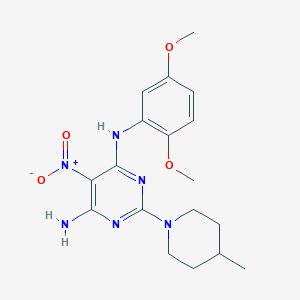
N-(2,5-dimethoxyphenyl)-2-(4-methylpiperidin-1-yl)-5-nitropyrimidine-4,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dimethoxyphenyl)-2-(4-methylpiperidin-1-yl)-5-nitropyrimidine-4,6-diamine is a complex organic compound with a unique structure that combines a dimethoxyphenyl group, a methylpiperidinyl group, and a nitropyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-2-(4-methylpiperidin-1-yl)-5-nitropyrimidine-4,6-diamine typically involves multiple steps, starting with the preparation of the core pyrimidine structure. The process may include:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate precursors, such as 2,5-dimethoxyaniline and a suitable nitrile.
Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using reagents like nitric acid or nitrating mixtures.
Attachment of the Piperidine Ring: The piperidine ring can be attached through nucleophilic substitution reactions, where the piperidine derivative reacts with the pyrimidine core.
Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct positioning of all functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-2-(4-methylpiperidin-1-yl)-5-nitropyrimidine-4,6-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents like hydrogen gas or metal hydrides.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrimidines.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-2-(4-methylpiperidin-1-yl)-5-nitropyrimidine-4,6-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-2-(4-methylpiperidin-1-yl)-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrimidopyrimidines: Compounds with two fused pyrimidine rings, such as pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines.
Nitropyrimidines: Compounds with nitro groups attached to the pyrimidine ring.
Uniqueness
N-(2,5-dimethoxyphenyl)-2-(4-methylpiperidin-1-yl)-5-nitropyrimidine-4,6-diamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H24N6O4 |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
4-N-(2,5-dimethoxyphenyl)-2-(4-methylpiperidin-1-yl)-5-nitropyrimidine-4,6-diamine |
InChI |
InChI=1S/C18H24N6O4/c1-11-6-8-23(9-7-11)18-21-16(19)15(24(25)26)17(22-18)20-13-10-12(27-2)4-5-14(13)28-3/h4-5,10-11H,6-9H2,1-3H3,(H3,19,20,21,22) |
InChI Key |
JHSDPZAMQGPPIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=C(C(=N2)NC3=C(C=CC(=C3)OC)OC)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((2-cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11253773.png)
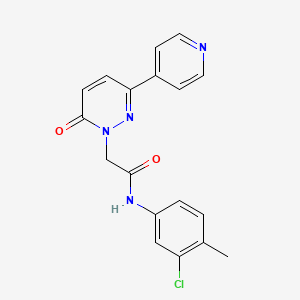
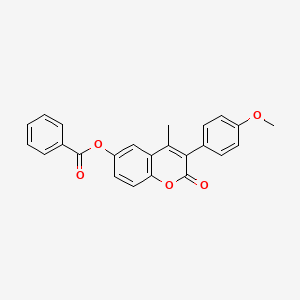

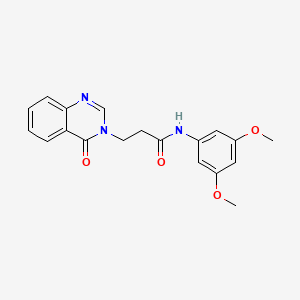
![3-[3-({[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]-N-(1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B11253797.png)
![N-Methyl-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)-N-phenylacetamide](/img/structure/B11253800.png)
![N-(2-methoxybenzyl)-6-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11253805.png)
![6-[2-(4-chlorophenyl)-2-oxoethoxy]-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one](/img/structure/B11253812.png)
![2-({3-Tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)-N-(4-fluorophenyl)acetamide](/img/structure/B11253819.png)
![2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11253823.png)

![1-{6-[4-(4-Ethoxybenzenesulfonyl)piperazin-1-YL]pyridazin-3-YL}azepane](/img/structure/B11253833.png)
